molecular formula C13H14ClN3O B253857 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one

2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one

Cat. No. B253857
M. Wt: 263.72 g/mol
InChI Key: ILPJZMLVSZYKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one, also known as CPMEP, is a small molecule that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The exact mechanism of action of 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in various diseases. For example, in cancer research, 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. In Alzheimer's disease research, 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been shown to inhibit the activity of beta-secretase, which is involved in amyloid-beta production. In Parkinson's disease research, 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been shown to have various biochemical and physiological effects in different diseases. In cancer research, 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been shown to induce apoptosis and cell cycle arrest in cancer cells. In Alzheimer's disease research, 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been shown to reduce amyloid-beta levels in the brain and improve cognitive function. In Parkinson's disease research, 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.

Advantages and Limitations for Lab Experiments

2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target inside the cell. It is also relatively stable and can be stored for long periods without degradation. However, 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has some limitations as well. It has low solubility in water, which can make it difficult to administer in certain experimental settings. It also has low bioavailability, which means that it may not reach its target in sufficient concentrations in vivo.

Future Directions

There are several future directions for 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one research. One direction is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to investigate the potential of 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one and to identify its specific molecular targets. Finally, future studies should focus on improving the bioavailability and solubility of 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one to enhance its therapeutic potential.

Synthesis Methods

2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one can be synthesized by reacting 2-chlorobenzylamine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate to form the final compound. This synthesis method has been optimized, and the yield of 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been reported to be around 70%.

Scientific Research Applications

2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been shown to improve cognitive function and reduce amyloid-beta levels in the brain. In Parkinson's disease research, 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.

properties

Product Name

2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one

InChI

InChI=1S/C13H14ClN3O/c1-2-10-7-12(18)17-13(16-10)15-8-9-5-3-4-6-11(9)14/h3-7H,2,8H2,1H3,(H2,15,16,17,18)

InChI Key

ILPJZMLVSZYKAG-UHFFFAOYSA-N

Isomeric SMILES

CCC1=CC(=O)N=C(N1)NCC2=CC=CC=C2Cl

SMILES

CCC1=CC(=O)N=C(N1)NCC2=CC=CC=C2Cl

Canonical SMILES

CCC1=CC(=O)N=C(N1)NCC2=CC=CC=C2Cl

Origin of Product

United States

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